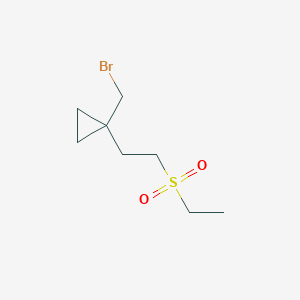
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is an organic compound with a complex structure It is characterized by the presence of an indane moiety, an ether linkage, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the indane derivative, followed by the introduction of the ether linkage and finally the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The indane moiety can be oxidized or reduced under specific conditions, altering the compound’s properties.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous base under controlled conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride exerts its effects depends on its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indane moiety may also interact with hydrophobic regions of target molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-((2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: Similar structure but with a different position of the ether linkage.
1-(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride: Contains an acetyl chloride group instead of a sulfonyl chloride.
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid: A more complex structure with additional functional groups.
Uniqueness
2-((2,3-Dihydro-1h-inden-5-yl)oxy)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the indane moiety and the sulfonyl chloride group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Properties
Molecular Formula |
C11H13ClO3S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)7-6-15-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 |
InChI Key |
UHKBHPXYHXJGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)
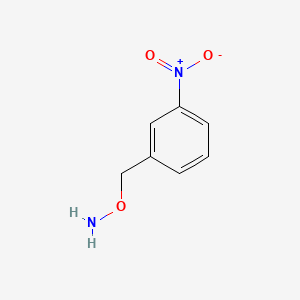
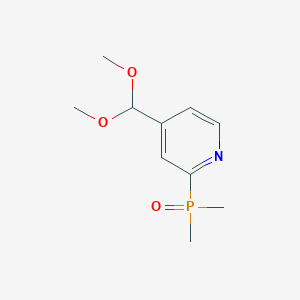
![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)
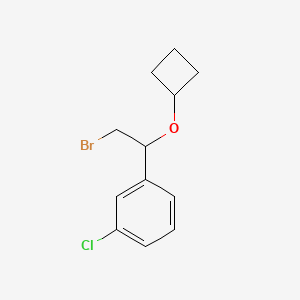
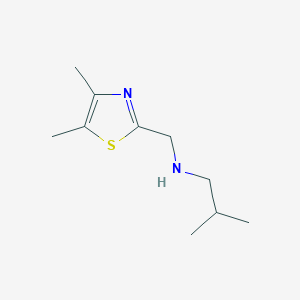

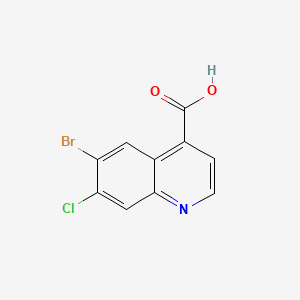
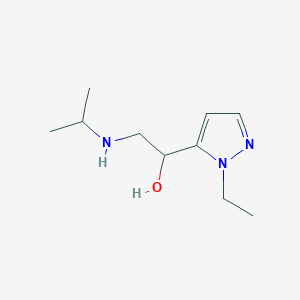


![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
